

A Comparative Genomic Guide to Chlorophyll d-Producing Cyanobacteria

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This guide provides an objective comparison of the genomic features of **chlorophyll d**-producing cyanobacteria, with a primary focus on the model organism *Acaryochloris marina*. The information presented is supported by experimental data from recent genomic studies, offering insights into the unique adaptations and evolutionary history of these organisms.

Genomic Feature Comparison

The genomic architecture of *Acaryochloris marina* is notable for its large size and the presence of multiple plasmids, which contribute to its metabolic versatility and adaptation to specific light niches. Below is a summary of the genomic features of key *A. marina* strains.

Feature	A. marina MBIC11017	A. marina MBIC10699	Acaryochloris sp. (Moss Beach)
Total Genome Size (Mb)	~8.3	~7.6	~7.1
Chromosome Size (Mb)	6.5	6.4	5.7
Number of Plasmids	9	4	10
GC Content (%)	Not specified in results	Not specified in results	47.01 (Chromosome)
Total Open Reading Frames (ORFs)	Not specified in results	Not specified in results	4589 (Chromosome)
Key Genomic Features	Retains phycobiliprotein (PBP) genes, likely through HGT.[1][2]	Lacks phycobiliprotein (PBP) genes.[1][2]	Lacks phycobilisomes. [3]

Experimental Protocols

The following sections detail the methodologies employed in the comparative genomic analyses of *Acaryochloris marina*.

Genome Sequencing and Assembly

High-quality genome sequencing is the foundation of comparative genomics. For *A. marina* strains, a combination of next-generation sequencing technologies is often employed to achieve complete and accurate genome assemblies.

- **DNA Extraction:** Genomic DNA is extracted from axenic cultures using standard protocols, such as phenol-chloroform extraction or commercially available kits, ensuring high purity and integrity.
- **Library Preparation and Sequencing:** For long-read sequencing, platforms like PacBio Sequel or Oxford Nanopore are utilized. These technologies generate long contiguous reads

that are crucial for resolving repetitive regions and assembling large plasmids. For short-read sequencing, Illumina platforms (e.g., MiSeq, HiSeq) are used to generate highly accurate reads that are subsequently used for error correction of the long-read assembly.

- **Genome Assembly:** A hierarchical genome-assembly process (HGAP) or similar hybrid assembly approach is typically used. Long reads are first assembled into a draft genome. Then, short reads are mapped to this draft assembly to correct sequencing errors and improve the overall accuracy of the final genome sequence. Plasmids and the main chromosome are identified and circularized based on overlapping ends in the assembly graph.

Genome Annotation and Comparative Analysis

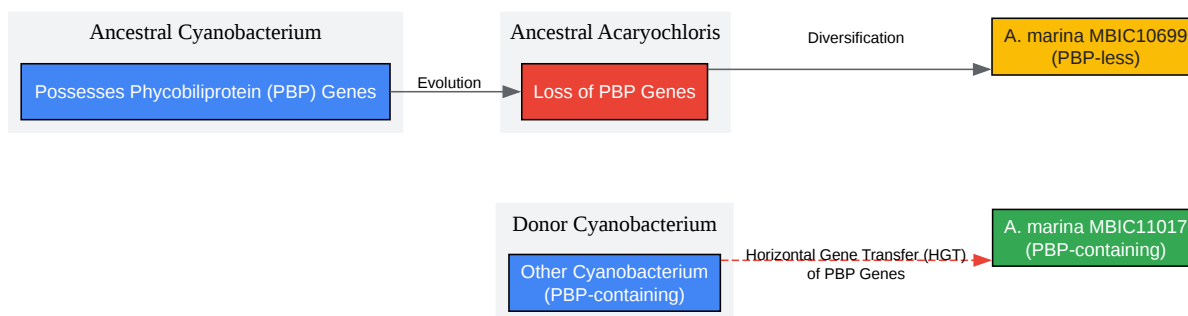
- **Gene Prediction and Annotation:** Automated annotation pipelines such as the Prokaryotic Genome Annotation Pipeline (PGAP) or RAST (Rapid Annotation using Subsystem Technology) are used to identify protein-coding genes, rRNA, tRNA, and other genomic features. Functional annotation is further refined by comparing predicted protein sequences against databases like NCBI-nr, Swiss-Prot, and KEGG.
- **Identification of Orthologous Genes:** To compare gene content across different strains, orthologous gene clusters are identified using tools like OrthoFinder or BLAST-based all-against-all sequence comparisons. This allows for the identification of the core genome (genes present in all strains), the accessory genome (genes present in some but not all strains), and unique genes.
- **Phylogenetic Analysis:** A genome-wide phylogeny is reconstructed to understand the evolutionary relationships between different strains. This is typically done by concatenating the sequences of single-copy orthologous proteins. The concatenated alignment is then used to build a maximum likelihood phylogenetic tree using software like RAxML or IQ-TREE, with appropriate substitution models determined by programs like ModelFinder. Bootstrap analysis is performed to assess the statistical support for the tree topology.^[4]
- **Horizontal Gene Transfer (HGT) Analysis:** The identification of genes acquired through HGT is crucial for understanding the adaptation of *A. marina*. HGT events are inferred based on several lines of evidence, including:

- Phylogenetic incongruence, where the phylogeny of a specific gene differs from the species tree.
- Unusual G+C content or codon usage patterns compared to the rest of the genome.
- The presence of genes in a particular strain that are absent in closely related strains but present in more distantly related organisms.

Visualizations

Horizontal Gene Transfer of Phycobiliprotein Genes in *Acaryochloris marina*

The following diagram illustrates the proposed evolutionary history of the phycobiliprotein (PBP) gene cluster in *A. marina* MBIC11017. It is hypothesized that an ancestral *Acaryochloris* species lost the PBP genes, and subsequently, the MBIC11017 lineage reacquired them through horizontal gene transfer from another cyanobacterium.



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Caption: Proposed horizontal gene transfer of phycobiliprotein genes in *A. marina*.

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Address: 3281 E Guasti Rd

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